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A comprehensive technical guide for researchers, scientists, and drug development

professionals detailing the molecular structure, formula, and elucidation of isosalipurposide.

This document provides an in-depth analysis of the spectroscopic data and experimental

protocols used to characterize this bioactive chalcone glycoside.

Introduction
Isosalipurposide, a naturally occurring chalcone glycoside, has garnered significant interest in

the scientific community for its potential therapeutic properties, including its role as an

antioxidant and a cytoprotective agent.[1] A thorough understanding of its molecular structure is

paramount for elucidating its mechanism of action and for guiding future drug development

efforts. This technical guide provides a detailed overview of the elucidation of the molecular

structure and formula of isosalipurposide, presenting key quantitative data, experimental

methodologies, and logical workflows.

Molecular Formula and Structure
The molecular formula for isosalipurposide has been determined to be C₂₁H₂₂O₁₀.[1] Its

systematic IUPAC name is (E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one. Isosalipurposide
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is classified as a chalcone, a class of compounds characterized by a three-carbon α,β-

unsaturated carbonyl system linking two aromatic rings. Specifically, it is a glucoside of

2',4',6',4-tetrahydroxychalcone, where a β-D-glucopyranosyl unit is attached at the 2'-position

of the A-ring.

Table 1: Physicochemical Properties of Isosalipurposide

Property Value Reference

Molecular Formula C₂₁H₂₂O₁₀ [1]

Molecular Weight 434.40 g/mol

Monoisotopic Mass 434.1213 Da

CAS Number 4547-85-7 [1]

Experimental Protocols for Structural Elucidation
The structural elucidation of isosalipurposide relies on a combination of chromatographic

separation and spectroscopic analysis.

Isolation and Purification
A representative protocol for the isolation and purification of isosalipurposide from its natural

sources, such as Corylopsis coreana Uyeki flos, involves the following steps:

Extraction: The plant material is extracted with a suitable solvent, such as 100% ethanol, to

obtain a crude extract.

Chromatographic Separation: The crude extract is subjected to chromatographic techniques

for purification. A common method is High-Performance Liquid Chromatography (HPLC).

Table 2: HPLC Method for Isosalipurposide Purification
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Parameter Description

Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic

Acid in Acetonitrile

Gradient 5% B to 95% B over 10 minutes

Flow Rate 0.3 mL/min

Column Temperature 40 °C

Detection UV at 350 nm

Spectroscopic Analysis
The purified isosalipurposide is then subjected to a suite of spectroscopic techniques to

determine its molecular structure.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework

of a molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed

to assign the chemical shifts and establish the connectivity of atoms. While a complete,

officially published dataset for isosalipurposide is not readily available in the public domain,

the following table presents expected chemical shifts based on the analysis of closely related

chalcone glucosides.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Isosalipurposide
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Position Predicted ¹³C (ppm) Predicted ¹H (ppm, J in Hz)

Chalcone Moiety

2 130.5 7.6 (d, 8.5)

3 116.2 6.9 (d, 8.5)

4 160.1 -

5 116.2 6.9 (d, 8.5)

6 130.5 7.6 (d, 8.5)

α 126.0 7.8 (d, 15.5)

β 145.0 8.1 (d, 15.5)

C=O 192.5 -

1' 106.0 -

2' 162.0 -

3' 96.5 6.2 (d, 2.0)

4' 165.0 -

5' 95.5 6.1 (d, 2.0)

6' 163.0 -

Glucose Moiety

1'' 101.0 5.0 (d, 7.5)

2'' 74.5 3.5 (m)

3'' 77.0 3.4 (m)

4'' 71.0 3.3 (m)

5'' 78.0 3.4 (m)

6'' 62.0
3.9 (dd, 12.0, 5.5), 3.7 (dd,

12.0, 2.0)
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Note: These are predicted values based on similar compounds and may vary slightly from

experimental data.

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

In the mass spectrum of isosalipurposide, the molecular ion peak [M-H]⁻ would be observed

at an m/z of approximately 433.1140. Tandem MS (MS/MS) experiments would reveal

characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation of Isosalipurposide

m/z (ion) Description

433.1140 [M-H]⁻ Deprotonated molecular ion

271.0607 [M-H-162]⁻ Loss of the glucose moiety

135.0446
Fragment corresponding to the A-ring after

retro-Diels-Alder cleavage

119.0497
Fragment corresponding to the B-ring after

retro-Diels-Alder cleavage

Logical Workflow for Structural Elucidation
The process of elucidating the structure of isosalipurposide follows a logical progression,

integrating data from various analytical techniques.
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Figure 1: Experimental workflow for the structural elucidation of isosalipurposide.
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Signaling Pathway Involvement: The Nrf2
Connection
Isosalipurposide has been shown to exert a cytoprotective effect against oxidative injury

through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The activation of this pathway by isosalipurposide involves the phosphorylation of

Extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK).
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Figure 2: Signaling pathway of Nrf2 activation by isosalipurposide.

Conclusion
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The structural elucidation of isosalipurposide is a testament to the power of modern analytical

techniques. Through a combination of isolation by HPLC and detailed spectroscopic analysis

using NMR and mass spectrometry, its molecular formula and intricate three-dimensional

structure have been confidently established. This foundational knowledge is critical for

understanding its biological activities, such as the activation of the Nrf2 signaling pathway, and

paves the way for its potential development as a therapeutic agent. This guide provides a

comprehensive technical overview to aid researchers in their exploration of isosalipurposide
and other related natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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